(1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol
Overview
Description
(1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol is a useful research compound. Its molecular formula is C8H11N3O and its molecular weight is 165.19 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds containing the imidazole moiety have been known to interact with a broad range of biological targets .
Mode of Action
Imidazole derivatives have been reported to exhibit a wide range of biological activities, suggesting diverse modes of action .
Biochemical Pathways
Imidazole derivatives have been associated with various biological activities, implying that they may influence multiple biochemical pathways .
Result of Action
Imidazole derivatives have been reported to exhibit a wide range of biological activities, suggesting diverse cellular and molecular effects .
Biochemical Analysis
Biochemical Properties
(1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes involves binding to the active site of the enzyme, potentially inhibiting or modifying its catalytic activity .
Additionally, this compound can interact with various proteins involved in cell signaling pathways, such as kinases and phosphatases. These interactions can modulate the phosphorylation state of target proteins, thereby affecting downstream signaling events and cellular responses .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. In cancer cells, this compound has been observed to induce apoptosis, a form of programmed cell death, by activating caspases and other pro-apoptotic proteins . This apoptotic effect is often accompanied by changes in gene expression, including upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes.
In non-cancerous cells, this compound can influence cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . By modulating these pathways, the compound can affect cellular metabolism, growth, and differentiation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves binding to specific biomolecules, such as enzymes and receptors, altering their activity. For example, the compound can inhibit the activity of certain kinases by binding to their ATP-binding sites, preventing phosphorylation of target proteins .
Another mechanism involves the modulation of gene expression. This compound can influence transcription factors, leading to changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolism. These changes in gene expression can have profound effects on cellular function and behavior.
Properties
IUPAC Name |
(1-ethylimidazo[1,2-b]pyrazol-7-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-2-10-3-4-11-8(10)7(6-12)5-9-11/h3-5,12H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIHUZJRHMOINRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN2C1=C(C=N2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.